

Spectroscopic Profile of 2-Propylheptanol: A Technical Guide

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Compound of Interest

Compound Name: **2-Propylheptanol**

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This guide provides a comprehensive overview of the spectroscopic data for **2-Propylheptanol**, a branched-chain primary alcohol with the molecular formula $C_{10}H_{22}O$ and a molecular weight of 158.28 g/mol. [1][2][3] The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (1H) and carbon (^{13}C) atoms. [1]

1H NMR Spectroscopy

The 1H NMR spectrum of **2-Propylheptanol** is characterized by distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Proton Assignment	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
-CH ₃ (terminal methyls)	~ 0.9	Triplet	~ 7.0
-CH ₂ - (alkyl chains)	~ 1.2-1.4	Multiplet	-
-CH- (chiral center)	~ 1.5	Multiplet	-
-CH ₂ OH (methylene protons)	~ 3.4	Doublet	~ 5.5
-OH (hydroxyl proton)	Variable	Singlet (broad)	-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the **2-Propylheptanol** molecule.

Carbon Assignment	Chemical Shift (ppm)
-CH ₃ (terminal methyls)	~ 14
-CH ₂ - (alkyl chains)	~ 23-33
-CH- (chiral center)	~ 42
-CH ₂ OH (methylene carbon)	~ 66

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The key absorption bands for **2-Propylheptanol** are indicative of its alcoholic and aliphatic nature.

Wave Number (cm ⁻¹)	Functional Group	Vibration Mode	Intensity
3550 - 3200	O-H	Stretching (Hydrogen-bonded)	Strong, Broad
2955 - 2850	C-H	Stretching (Aliphatic)	Strong
1465	C-H	Bending (CH ₂)	Medium
1375	C-H	Bending (CH ₃)	Medium
1050	C-O	Stretching	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The electron ionization (EI) mass spectrum of **2-Propylheptanol** is available through the NIST WebBook.[\[2\]](#)[\[4\]](#)

The fragmentation of primary alcohols is characterized by alpha-cleavage (the breaking of the C-C bond adjacent to the oxygen atom) and dehydration (loss of a water molecule).

m/z (Mass-to-Charge Ratio)	Proposed Fragment	Significance
158	[C ₁₀ H ₂₂ O] ⁺ •	Molecular Ion (M ⁺ •)
140	[M - H ₂ O] ⁺ •	Loss of water
113	[M - C ₃ H ₇] ⁺	Loss of propyl radical
99	[M - C ₄ H ₉] ⁺	Loss of butyl radical
85	[C ₆ H ₁₃] ⁺	Alkyl fragment
71	[C ₅ H ₁₁] ⁺	Alkyl fragment
57	[C ₄ H ₉] ⁺	Alkyl fragment
43	[C ₃ H ₇] ⁺	Propyl cation (base peak)
31	[CH ₂ OH] ⁺	Alpha-cleavage fragment

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **2-Propylheptanol**.

NMR Spectroscopy Protocol

- Sample Preparation: A sample of **2-Propylheptanol** (typically 5-25 mg) is dissolved in approximately 0.5-1.0 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3). A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.
- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for analysis.
- ^1H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans for adequate signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain the carbon spectrum, which simplifies the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , a larger number of scans and a longer acquisition time are necessary.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0 ppm. Integration of the ^1H NMR signals provides the relative ratio of protons.

FTIR Spectroscopy Protocol

- Sample Preparation: For a liquid sample like **2-Propylheptanol**, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Alternatively, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

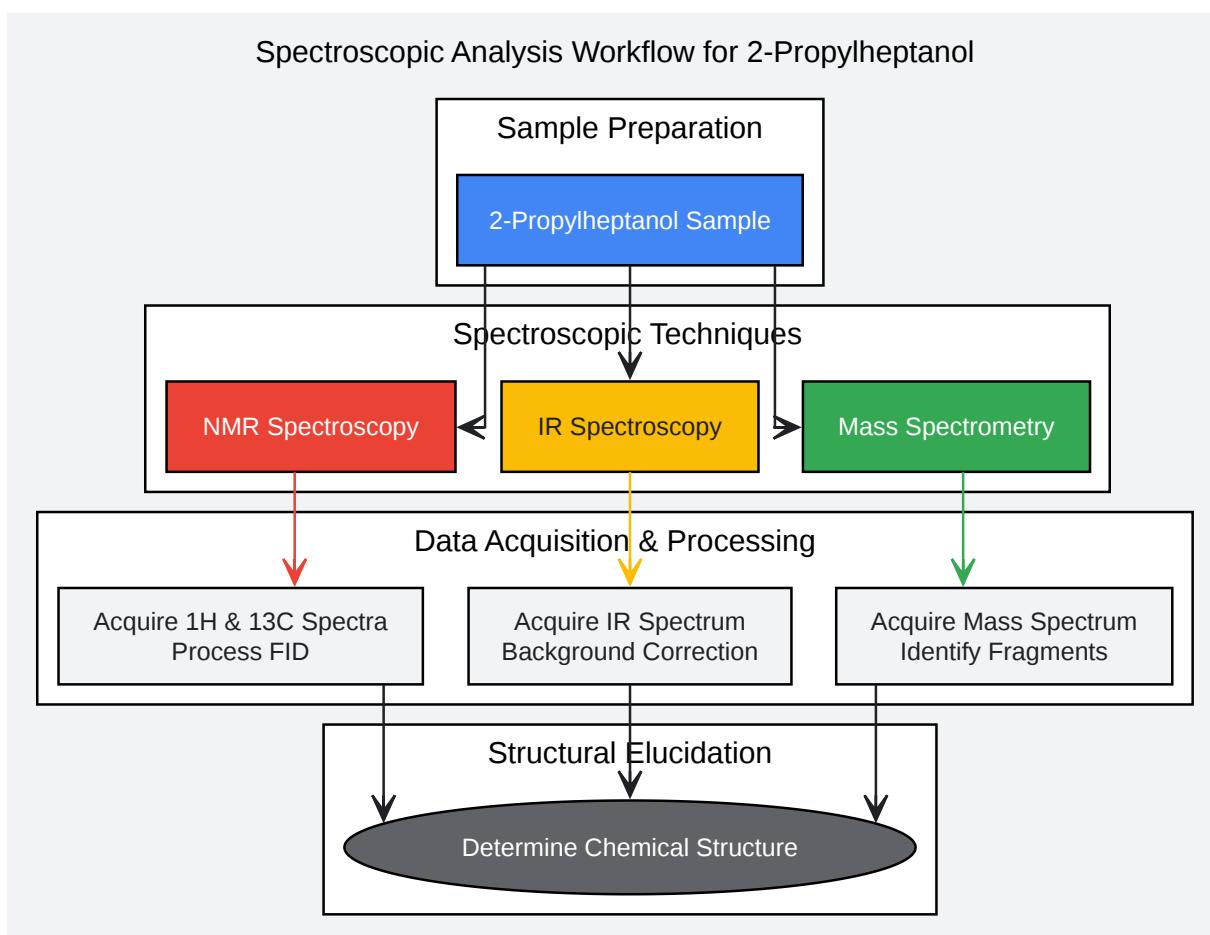
- Data Acquisition: A background spectrum of the empty ATR crystal or salt plates is first recorded. The sample is then placed on the crystal/plates, and the sample spectrum is acquired. The instrument measures the interferogram, which is then Fourier-transformed to produce the infrared spectrum. A typical spectral range is 4000-400 cm^{-1} .
- Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}). The characteristic absorption bands are identified and assigned to their corresponding functional group vibrations.

Mass Spectrometry Protocol

- Sample Introduction: **2-Propylheptanol**, being a volatile liquid, is typically introduced into the mass spectrometer via Gas Chromatography (GC-MS) or direct injection. In GC-MS, the sample is first vaporized and separated from other components in a GC column before entering the mass spectrometer.
- Ionization: Electron Ionization (EI) is a common method for the analysis of volatile organic compounds. The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion ($\text{M}^{+\bullet}$).
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Presentation: The mass spectrum is plotted as relative intensity versus m/z . The fragmentation pattern is analyzed to deduce the structure of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound such as **2-Propylheptanol**.



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Caption: Workflow for the spectroscopic analysis of **2-Propylheptanol**.

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